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Compound of Interest

Compound Name:
adenosine 5'-(trihydrogen

diphosphate), monosodium salt

CAS No.: 1172-42-5

Cat. No.: B073521

Get Quote

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Scientists, and

Drug Development Professionals[1]

Executive Summary
Adenosine 5'-diphosphate (ADP) is a quintessential physiological agonist in hemostasis, acting

as a primary driver of platelet recruitment and aggregate stabilization.[1][2][3] In ex vivo

research and diagnostic settings, ADP monosodium salt is the reagent of choice due to its

superior solubility and pH stability compared to the free acid form.

This guide provides a rigorous technical analysis of ADP monosodium salt, detailing its

physicochemical properties, receptor-level mechanisms (P2Y1/P2Y12), and its application in

Light Transmission Aggregometry (LTA).[1][2][3] It moves beyond basic instructions to explain

the causality behind experimental parameters, ensuring reproducible and physiologically

relevant data.
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The choice of the monosodium salt form over the free acid is not arbitrary; it is a critical variable

for maintaining physiological pH without introducing high ionic strength variability during stock

preparation.

Physicochemical Specifications[2][3]
Property Specification Technical Note

Chemical Name
Adenosine 5′-diphosphate

monosodium salt

C10H14N5NaO10P2[1][2][3][4]

• xH2O

Molecular Weight
~449.2 g/mol (Anhydrous

basis)

Always verify the specific lot's

water of hydration (xH2O) to

calculate precise molarity.[2][3]

Solubility Water (50 mg/mL)
Yields a clear, colorless

solution.[1][2][3]

pH in Solution Acidic to Neutral (variable)

Critical: While "salt" implies

neutrality, concentrated stocks

can be acidic.[1][2][3] Verify pH

is ~7.0–7.4 before adding to

PRP to prevent acid-induced

shape change.[2]

Stability (Solid) -20°C (Desiccated)

Hygroscopic.[1][2][3] Moisture

degradation leads to hydrolysis

(ADP → AMP), rendering the

reagent inactive.[1][2][3]

Stability (Solution) < 8 hours at 4°C

High Risk: Spontaneous

hydrolysis occurs rapidly at RT.

[1][2][3] Aliquot and freeze

(-20°C) immediately. Do not

refreeze.

Stock Solution Preparation (Protocol Standard)
Target Concentration: Typically 10 mM or 100 mM stock.
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Vehicle: Sterile physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS).[1][2][3]

Avoid water if the final dilution step into plasma is large, to prevent hypotonic lysis.[1]

Validation: Measure absorbance at 259 nm (

) to confirm concentration if precision is critical for

studies.

Mechanistic Foundations: The "Two-Receptor"
Model[1][2]
ADP does not trigger aggregation through a single pathway.[2] It utilizes a synergistic "two-

receptor" model involving G-protein coupled receptors (GPCRs).[1][2][3] Understanding this is

essential for interpreting biphasic aggregation curves.

The Pathways
P2Y1 (

Coupled): The "Initiator."

Action: Activates Phospholipase C (PLC) ngcontent-ng-c4120160419="" _nghost-ng-

c3115686525="" class="inline ng-star-inserted">

IP3

Calcium mobilization.[1][3]

Phenotype: Rapid platelet shape change (discoid to spherical) and weak, reversible

aggregation.[1][2][3]

P2Y12 (

Coupled): The "Stabilizer."

Action: Inhibits Adenylyl Cyclase ngcontent-ng-c4120160419="" _nghost-ng-

c3115686525="" class="inline ng-star-inserted">
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Decreases cAMP

Activates PI3K.[1]

Phenotype: Sustained activation of GPIIb/IIIa integrins and granule secretion. This

pathway renders the aggregation irreversible.

Signaling Pathway Visualization[2][3]
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Caption: The synergistic activation of P2Y1 (calcium/shape change) and P2Y12 (cAMP

reduction/stabilization) is required for full ADP-induced aggregation.[1][2][3]

Experimental Application: Light Transmission
Aggregometry (LTA)
LTA remains the "gold standard" for assessing ADP function. The protocol below emphasizes

causality—why you do what you do.

Preparation of Platelet Rich Plasma (PRP)[2][3][6][7]
Anticoagulant: 3.2% Sodium Citrate (1:9 ratio).[1][3] Why? Citrate chelates calcium

reversibly.[2] Heparin or EDTA should never be used for aggregation studies as they alter

receptor function or permanently strip calcium required for integrin binding.

Centrifugation: 200 x g for 10-15 mins (no brake). Why? High g-force activates platelets

prematurely.[1][2] Braking causes resuspension of the buffy coat (leukocytes), which

interferes with transmission.[2][3]

The Assay Workflow
Baseline Calibration:

0% Transmission: PRP (cloudy, platelets in suspension).[1][2][3]

100% Transmission: PPP (Platelet Poor Plasma, clear).[1][3]

Incubation:

Incubate PRP at 37°C for 2-5 minutes. Why? P2Y receptors are temperature-sensitive.[1]

[2] Testing at RT results in diminished responses.

Agonist Addition:

Add ADP Monosodium Salt stock (e.g., 2-10 µL) to achieve final concentrations of 2.5 µM,

5.0 µM, and 10.0 µM.[1][2][3]
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Note: Avoid touching the cuvette walls; inject directly into the sample.

Stirring:

Maintain 1000-1200 rpm.[1] Why? Aggregation is contact-dependent.[1][2] Without shear

stress, platelets activate but do not stick together effectively.[1][2]

Workflow Diagram
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Caption: Step-by-step workflow for Light Transmission Aggregometry (LTA) sample preparation

and execution.[1][2][3][5]

Data Interpretation: The Biphasic Response
ADP is unique among agonists because it can induce a "biphasic" curve at critical

concentrations (usually 1–3 µM).[2][3]

Phase Visual Characteristic Biological Mechanism

Primary Wave

Initial decrease in optical

density (increase in

transmission).[1][2][3]

Direct activation of P2Y1 and

P2Y12 by exogenous ADP.

Reversible.

Nadir / Lag
A plateau or slight dip after the

primary wave.

If the stimulus is weak,

platelets may "disaggregate"

here.[1]

Secondary Wave

A second, larger increase in

transmission leading to max

aggregation.[1][2]

Release of endogenous

granule contents (TxA2, stored

ADP). Requires functional

P2Y12 amplification.[2]
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Diagnostic Insight:

Absence of Secondary Wave: Suggests a defect in the release reaction (Storage Pool

Disease) or inhibition of the arachidonic acid pathway (e.g., Aspirin intake).[2][3]

Reversible Primary Wave: Indicates P2Y1 activation occurred, but P2Y12 stabilization failed

(e.g., Clopidogrel/Ticagrelor therapy).[1][2][3]

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

No Aggregation Degraded ADP stock.

ADP hydrolyzes to AMP (an

inhibitor).[2][3] Prepare fresh

stock from frozen aliquots.

Low Response
pH shock or "Refractory"

platelets.

Ensure stock pH is ~7.[2][6]4.

Platelets become refractory if

left sitting in the cuvette at

37°C too long before agonist

addition.

Spontaneous Aggregation
Activation during blood draw.

[2]

Use a 21G needle; avoid

tourniquet stasis; discard the

first 2 mL of blood.

Monophasic Curve (High

Dose)
Concentration too high.

At >10 µM ADP, the primary

and secondary waves fuse.[1]

Dilute agonist to see biphasic

kinetics.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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